molecular formula C27H29NO B1683219 Trecadrine

Trecadrine

Cat. No.: B1683219
M. Wt: 383.5 g/mol
InChI Key: BHVGOYREXHCFOE-UHFFFAOYSA-N
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Description

Trecadrine is a novel β3-adrenergic agonist that has been developed for its potential therapeutic applications in the treatment of obesity and diabetes. This compound has shown promising results in regulating glucose and lipid metabolism, making it a significant focus of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trecadrine involves several steps, including the formation of the core structure and subsequent functionalization. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in the public domain. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired β3-adrenergic agonist activity .

Industrial Production Methods

Industrial production of this compound is carried out under strict regulatory conditions to ensure the purity and efficacy of the compound. The production process involves large-scale synthesis, purification, and quality control measures to meet the required standards for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

Trecadrine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound include various oxidized, reduced, and substituted derivatives. These products are often analyzed for their potential therapeutic applications and biological activities .

Mechanism of Action

Trecadrine exerts its effects by binding to β3-adrenergic receptors, which are primarily found in adipose tissue. Upon binding, this compound activates the cAMP signaling pathway, leading to the inhibition of leptin gene expression and secretion. This mechanism helps regulate glucose and lipid metabolism, making this compound a promising candidate for the treatment of metabolic disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Trecadrine

This compound is unique among β3-adrenergic agonists due to its specific affinity for β3 receptors and its ability to modulate leptin secretion and glucose metabolism. This specificity makes it a valuable compound for research and potential therapeutic applications in metabolic disorders .

Properties

Molecular Formula

C27H29NO

Molecular Weight

383.5 g/mol

IUPAC Name

2-[methyl-[2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)ethyl]amino]-1-phenylpropan-1-ol

InChI

InChI=1S/C27H29NO/c1-20(27(29)23-12-4-3-5-13-23)28(2)19-18-26-24-14-8-6-10-21(24)16-17-22-11-7-9-15-25(22)26/h3-15,18,20,27,29H,16-17,19H2,1-2H3

InChI Key

BHVGOYREXHCFOE-UHFFFAOYSA-N

SMILES

CC(C(C1=CC=CC=C1)O)N(C)CC=C2C3=CC=CC=C3CCC4=CC=CC=C42

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=CC=C1)O)N(C)CC=C2C3=CC=CC=C3CCC4=CC=CC=C42

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N(C)CC=C2C3=CC=CC=C3CCC4=CC=CC=C42

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(1-((2-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)ethyl)methylamino)ethy)benzyl alcohol
trecadrine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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